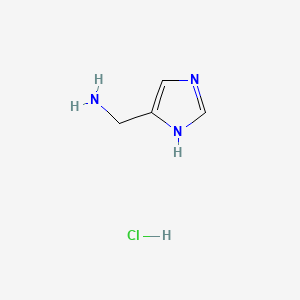
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate, also known as RO-09-2210, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the xanthene family and has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. Moreover, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in lab experiments is its potent anti-cancer properties. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in lab experiments is its high toxicity. This compound can be highly toxic to normal cells and can cause severe side effects in vivo.
Orientations Futures
There are several future directions that can be explored in the field of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate research. One of the most promising future directions is the development of novel drug delivery systems that can target cancer cells specifically. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Additionally, studies are needed to explore the potential applications of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in other fields of scientific research, such as material science and nanotechnology.
Conclusion:
In conclusion, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound has potent anti-cancer properties and has been studied extensively for its potential applications in cancer research. Moreover, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has several biochemical and physiological effects and can be synthesized relatively easily. However, this compound is highly toxic and can cause severe side effects in vivo. Further studies are needed to explore the potential applications of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in other fields of scientific research and to develop novel drug delivery systems that can target cancer cells specifically.
Méthodes De Synthèse
The synthesis of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a complex process that involves several steps. The first step involves the reaction of 2,4,5,7-tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-ol with acetic anhydride in the presence of a catalyst. This reaction results in the formation of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate as a white crystalline powder.
Applications De Recherche Scientifique
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Moreover, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[2,4,5,7-tetraiodo-6-oxo-9-(2,3,4,5-tetrachlorophenyl)xanthen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6Cl4I4O4/c1-5(30)32-21-11(27)4-8-12(6-2-9(22)14(24)15(25)13(6)23)7-3-10(26)18(31)16(28)19(7)33-20(8)17(21)29/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJVTJQQUSSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C3C=C(C(=O)C(=C3OC2=C1I)I)I)C4=CC(=C(C(=C4Cl)Cl)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6Cl4I4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![D-[5-13C]RIBOSE](/img/no-structure.png)


![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)



![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)